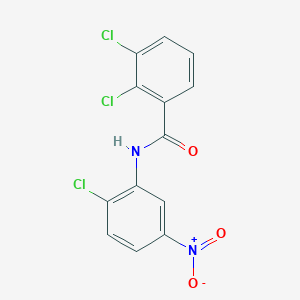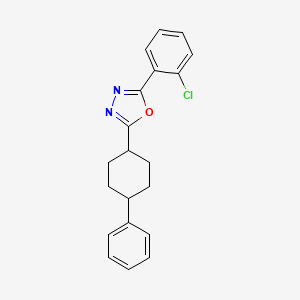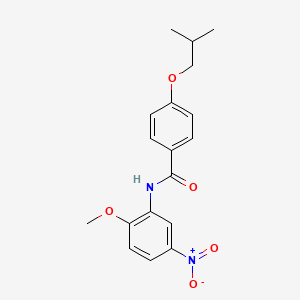![molecular formula C23H25NO2 B5708883 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline, also known as BMB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB-DMA is a member of the anilinoquinazoline family of compounds, which have been shown to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been extensively studied for its potential applications in scientific research. One of the primary uses of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is as a fluorescent probe for imaging cellular processes. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to selectively bind to and label lysosomes in live cells, allowing for the visualization of lysosomal dynamics and function. Additionally, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been used as a tool for studying autophagy, a cellular process that involves the degradation of cellular components.
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with lysosomal membranes. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to induce lysosomal membrane permeabilization, leading to the release of lysosomal contents into the cytosol. This process can trigger cell death pathways and has been suggested as a potential therapeutic strategy for cancer.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to have a variety of biochemical and physiological effects. In addition to its role as a fluorescent probe for lysosomes, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to induce autophagy and apoptosis in cancer cells. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is its selectivity for lysosomes, allowing for the visualization of lysosomal dynamics and function. Additionally, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is a relatively small molecule, making it easy to deliver to cells. However, one limitation of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is used safely in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline in scientific research. One potential area of exploration is the use of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline as a therapeutic agent for cancer. The ability of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline to induce lysosomal membrane permeabilization and trigger cell death pathways makes it an attractive candidate for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline and its effects on cellular processes. Finally, the development of new fluorescent probes based on the structure of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline could lead to the discovery of new cellular processes and pathways.
Synthesemethoden
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form the final product. The synthesis method has been optimized to yield high purity N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline with good yields.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-9-11-21(13-18(17)2)24-15-20-10-12-22(25-3)23(14-20)26-16-19-7-5-4-6-8-19/h4-14,24H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQGOQSVXRRTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)


![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)
![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
